molecular formula C15H21ClN2O2 B11122839 N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide

N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide

Cat. No.: B11122839
M. Wt: 296.79 g/mol
InChI Key: SNNQSQOQFYTFFV-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring and a chlorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide typically involves the reaction of 2-(2-chlorophenyl)ethylamine with morpholine and propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Reaction of 2-(2-chlorophenyl)ethylamine with morpholine in the presence of a base such as triethylamine to form the intermediate N-[2-(2-chlorophenyl)-2-morpholinoethyl]amine.

    Step 2: Acylation of the intermediate with propanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-[2-(2-chlorophenyl)-2-morpholinoethyl]amine.

    Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide is unique due to the presence of both a morpholine ring and a chlorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]propanamide

InChI

InChI=1S/C15H21ClN2O2/c1-2-15(19)17-11-14(18-7-9-20-10-8-18)12-5-3-4-6-13(12)16/h3-6,14H,2,7-11H2,1H3,(H,17,19)

InChI Key

SNNQSQOQFYTFFV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C1=CC=CC=C1Cl)N2CCOCC2

Origin of Product

United States

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